molecular formula C7H10N3NaO6S B1437214 Avibactam sodium, (+)- CAS No. 1383814-68-3

Avibactam sodium, (+)-

Katalognummer: B1437214
CAS-Nummer: 1383814-68-3
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: RTCIKUMODPANKX-UYXJWNHNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avibactam sodium, (+)- is a non-β-lactam β-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria. It is often used in combination with β-lactam antibiotics, such as ceftazidime, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Avibactam sodium undergoes various chemical reactions, including recyclisation and hydrolysis. It reacts with serine β-lactamases through acylation, forming a covalent bond with the enzyme’s active site serine. This reaction is reversible, allowing Avibactam sodium to inhibit the enzyme effectively . Common reagents used in these reactions include β-lactam antibiotics and metronidazole . The major products formed from these reactions are inactive β-lactamase enzymes, which can no longer degrade β-lactam antibiotics .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Enzyme Inhibition Studies : Avibactam sodium is utilized in research to investigate enzyme inhibition mechanisms and bacterial resistance pathways. Its unique structure allows researchers to study interactions with various classes of β-lactamases (Ambler classes A, C, and some class D) .
  • Pharmacodynamics Research : The compound's pharmacodynamic profile has been extensively studied to understand its behavior in the bacterial periplasm and its interaction with ceftazidime, demonstrating rapid concentrations that enhance the latter's efficacy .
  • Prodrug Development : Recent studies have explored modifications to avibactam sodium to improve oral bioavailability through prodrugs. Early results indicate that structural changes can significantly enhance absorption in laboratory models .

Clinical Applications

Avibactam sodium is primarily used in combination therapies for treating severe infections:

  • Complicated Intra-abdominal Infections : Clinical studies have demonstrated its effectiveness when combined with ceftazidime for treating infections caused by resistant strains.
  • Complicated Urinary Tract Infections : The combination therapy shows promise in overcoming resistance mechanisms in urinary pathogens.
  • Hospital-acquired Pneumonia : The efficacy of avibactam sodium in treating pneumonia caused by multidrug-resistant bacteria has been documented in clinical trials .

Table 1: Clinical Studies on Ceftazidime/Avibactam

Study TypePatient PopulationTreatment RegimenOutcomes
Phase 3 Clinical Trial2000+ patientsCeftazidime/avibactamEffective against resistant strains
Case StudyCRPA-induced brain abscessIntravenous ceftazidime/avibactamSuccessful treatment outcome
Safety ProfileGeneral populationCeftazidime/avibactamCommon side effects: nausea, diarrhea

Safety Profile

In clinical trials involving over 2000 patients, common adverse effects associated with avibactam include nausea, diarrhea, and positive Coombs test results. Serious adverse reactions were rare but included Clostridium difficile-associated diarrhea. The safety profile indicates that while avibactam is generally well-tolerated, monitoring for potential adverse effects is essential during treatment .

Biologische Aktivität

Avibactam sodium, a non-β-lactam β-lactamase inhibitor, plays a critical role in combating multi-drug-resistant Gram-negative bacterial infections. This compound is structurally classified as a diazabicyclooctane (DBO) and is primarily used in conjunction with ceftazidime to enhance its efficacy against resistant strains.

Avibactam functions by inhibiting various classes of β-lactamases, specifically Ambler class A, C, and some class D enzymes. Its mechanism involves a unique covalent and reversible binding that protects ceftazidime from enzymatic degradation, thereby restoring its antibacterial activity against resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Pharmacodynamics

The pharmacodynamic profile of avibactam reveals that it achieves rapid concentrations in the bacterial periplasm, effectively reinstating the activity of ceftazidime against β-lactamase-producing strains. Studies indicate that avibactam does not significantly affect the pharmacokinetics of ceftazidime and maintains its effectiveness against susceptible organisms .

Clinical Efficacy

Table 1: Clinical Studies on Ceftazidime/Avibactam

Study TypePathogenTreatment RegimenOutcomes
Case StudyCRPA (Carbapenem-resistant Pseudomonas aeruginosa)Intravenous ceftazidime/avibactam + intrathecal colistimethate sodiumSuccessful treatment of brain abscess; CSF tests normalized after 14 days
Phase 3 TrialComplicated intra-abdominal infectionsCeftazidime/avibactam vs. meropenemLower mortality rates observed in patients treated with ceftazidime/avibactam
Animal ModelVarious EnterobacteriaceaeCeftazidime/avibactam (4:1 ratio)Significant reduction in bacterial load; improved survival rates compared to ceftazidime alone

Safety Profile

In clinical trials involving over 2000 patients, common adverse effects associated with avibactam include nausea, diarrhea, and positive Coombs test results. Serious adverse reactions were rare but included Clostridium difficile-associated diarrhea . The safety profile indicates that while avibactam is generally well-tolerated, monitoring for potential adverse effects is essential during treatment.

Research Findings

Recent studies have focused on improving the oral bioavailability of avibactam through the development of prodrugs. These analogues aim to enhance pharmacokinetic properties while maintaining the compound's efficacy against resistant bacteria. Early results suggest that modifications involving sulfate ester groups can significantly increase oral absorption in laboratory models .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the β-lactamase inhibition kinetics of avibactam sodium?

  • Methodology : Use nitrocefin hydrolysis assays under controlled pH and bicarbonate conditions to measure inhibition constants (e.g., IC50, k2/Ki). Include pre-incubation time variations (5–30 minutes) to evaluate time-dependent inhibition, as avibactam’s carbamylation mechanism requires kinetic characterization .
  • Data Interpretation : Compare inhibition rates across OXA variants (e.g., OXA-10, OXA-48) to identify enzyme-specific resistance mechanisms. Sodium bicarbonate (50 mM) enhances OXA-10 inhibition by >100-fold, suggesting carbamylation dependency .

Q. How do researchers standardize susceptibility testing for avibactam in combination therapies against multidrug-resistant pathogens?

  • Methodology : Follow CLSI/EUCAST guidelines for broth microdilution, using fixed avibactam concentrations (e.g., 4 mg/L) paired with β-lactams (e.g., ceftazidime). Validate results with clinical isolates (e.g., Klebsiella pneumoniae producing KPC enzymes) .
  • Data Contradictions : Discrepancies in MIC values may arise from variations in bacterial inoculum size or β-lactamase expression levels. Use checkerboard assays to confirm synergy and rule out antagonism .

Advanced Research Questions

Q. What structural biology techniques elucidate avibactam’s covalent binding mechanism with class D β-lactamases?

  • Methodology :

Crystallography : Co-crystallize OXA enzymes with avibactam in 50 mM sodium phosphate buffer (pH 7.4) and 25% glycerol cryoprotectant. Use molecular replacement (e.g., PHENIX software) for structure solution .

<sup>13</sup>C-NMR : Track carbamylation via <sup>13</sup>C-labeled avibactam to confirm covalent adduct formation .

  • Key Finding : Avibactam forms a stable carbamoyl-enzyme complex with OXA-48, but slower acylation rates in OXA-10 explain reduced efficacy without bicarbonate .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize avibactam dosing regimens in immunocompromised hosts?

  • Methodology :

  • Murine Models : Administer human-simulated regimens (e.g., ceftazidime 2 g + avibactam 600 mg q8h) in neutropenic mice. Measure bacterial density reduction (log10 CFU/thigh) over 24 hours .
  • Monte Carlo Simulations : Integrate renal clearance data and protein binding to predict target attainment (e.g., fT > MIC) in patients with augmented renal function .
    • Challenge : Avibactam’s concentration-dependent efficacy requires maintaining plasma levels above 1 mg/L for ≥95% of the dosing interval .

Q. What strategies resolve contradictions in avibactam’s efficacy against OXA-48 across in vitro and in vivo studies?

  • Methodology :

  • Mechanistic Studies : Compare IC50 values under physiological bicarbonate (40 mM) vs. in vitro assay conditions. OXA-48’s low bicarbonate dependency may explain consistent in vivo efficacy .
  • Transcriptomic Analysis : Profile β-lactamase gene expression in pathogens post-avibactam exposure to identify compensatory resistance pathways (e.g., efflux pump upregulation) .

Q. Data Analysis & Reporting Standards

Q. How should researchers address heterogeneity in pooled safety data from phase II/III trials of avibactam combinations?

  • Methodology :

  • Stratified Analysis : Segment adverse event (AE) data by infection type (e.g., cUTI vs. nosocomial pneumonia). Use Fisher’s exact test to compare AE rates (e.g., diarrhea: 10.7% avibactam vs. 9.6% comparators) .
  • Causality Assessment : Apply WHO-UMC criteria to distinguish drug-related AEs (e.g., hepatotoxicity) from confounding factors (e.g., comorbidities) .

Q. What statistical frameworks validate avibactam’s synergy with novel β-lactams in overcoming AmpC-mediated resistance?

  • Methodology :

  • Fractional Inhibitory Concentration Index (FICI) : Calculate synergy (FICI ≤0.5) using checkerboard assays with Enterobacter cloacae overexpressing AmpC .
  • Time-Kill Curves : Quantify ≥2-log10 CFU/mL reduction over 24 hours to confirm bactericidal synergy .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in avibactam crystallography studies?

  • Guidelines :

  • Deposit Raw Data : Upload diffraction images to public repositories (e.g., SBGrid) with detailed crystallization conditions (e.g., 20% PEG 3350, 0.2 M sodium citrate) .
  • Validation : Report Rwork/Rfree values (<0.20) and omit maps for covalent bond validation .

Q. What ethical protocols apply to avibactam clinical trials involving critically ill patients?

  • Framework :

  • Informed Consent : Use adaptive trial designs with real-time safety monitoring for high-risk populations (e.g., ventilator-associated pneumonia patients) .
  • Data Transparency : Adhere to CONSORT guidelines for adverse event reporting and subgroup analyses .

Eigenschaften

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383814-68-3
Record name Avibactam sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam sodium, (+)-
Reactant of Route 3
Avibactam sodium, (+)-
Reactant of Route 4
Avibactam sodium, (+)-
Reactant of Route 5
Reactant of Route 5
Avibactam sodium, (+)-
Reactant of Route 6
Reactant of Route 6
Avibactam sodium, (+)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.